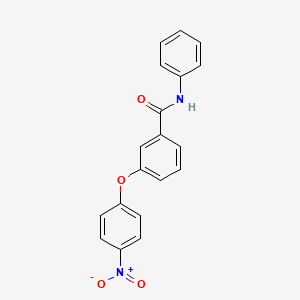

3-(4-nitrophenoxy)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenoxy)-N-phenylbenzamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 334.09535693 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of N-phenylbenzamide, including 3-(4-nitrophenoxy)-N-phenylbenzamide, exhibit significant anticancer properties. A study demonstrated that certain N-phenylbenzamide derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating their effectiveness as potential anticancer agents . The compound's structure allows for interactions with specific protein targets, enhancing its therapeutic potential.

Antiprotozoal Properties

Another significant application lies in the compound's antiprotozoal activity. It has been identified as a potential lead compound for developing treatments against kinetoplastid parasites, which cause diseases such as African trypanosomiasis and leishmaniasis. Experimental evidence suggests that the compound can disrupt the function of kinetoplast DNA (kDNA) within these parasites, leading to their death . This mechanism of action positions it as a valuable candidate in the search for new antiprotozoal drugs.

Biological Studies

Biophysical Characterization

The biophysical properties of this compound have been extensively studied to understand its interactions at the molecular level. Techniques such as molecular docking and dynamic simulations reveal how the compound binds to target proteins, providing insights into its mechanism of action . These studies are crucial for optimizing the compound's structure to enhance its efficacy and reduce potential side effects.

Structure-Activity Relationship (SAR)

The SAR studies involving this compound have led to the identification of structural features that contribute to its biological activity. By modifying different components of the benzamide structure, researchers can develop derivatives with improved potency and selectivity against specific targets . This approach is fundamental in drug design, allowing for tailored modifications that enhance therapeutic profiles.

Material Science Applications

Polymeric Composites

In addition to its biological applications, this compound has potential uses in material science. Its chemical properties make it suitable for incorporation into polymeric matrices, where it can impart specific functionalities such as enhanced thermal stability or UV protection. Research into polymer composites that include this compound could lead to innovative materials with advanced performance characteristics.

Comparative Analysis of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits cytotoxic effects against cancer cell lines; potential as an anticancer agent. |

| Antiprotozoal Activity | Disrupts kDNA function in kinetoplastid parasites; promising lead for new drug development. |

| Biophysical Studies | Molecular docking studies reveal binding affinities; important for understanding mechanisms. |

| Material Science | Potential use in polymer composites for enhanced material properties. |

Properties

IUPAC Name |

3-(4-nitrophenoxy)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(20-15-6-2-1-3-7-15)14-5-4-8-18(13-14)25-17-11-9-16(10-12-17)21(23)24/h1-13H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFCYDYJDDCCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.